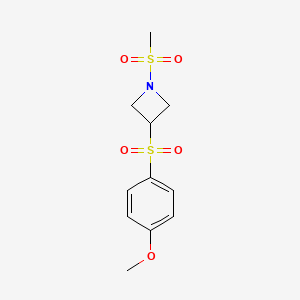![molecular formula C17H17F3N2 B2692799 N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339010-02-5](/img/structure/B2692799.png)
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a chemical compound with the molecular formula C₁₇H₁₇F₃N₂. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of trifluoromethyl and trimethyl groups attached to a benzenecarboximidamide core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide include:
- N’,3,5-trimethyl-N-[3-(fluoromethyl)phenyl]benzenecarboximidamide
- N’,3,5-trimethyl-N-[3-(chloromethyl)phenyl]benzenecarboximidamide
- N’,3,5-trimethyl-N-[3-(bromomethyl)phenyl]benzenecarboximidamide
Uniqueness
The presence of the trifluoromethyl group in N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents. This makes it particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c1-11-7-12(2)9-13(8-11)16(21-3)22-15-6-4-5-14(10-15)17(18,19)20/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYTYRGLUZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NC)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)




![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)

![4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2692735.png)


![6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine](/img/structure/B2692739.png)
